molecular formula C19H16N2O2 B5114348 N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide

N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide

Cat. No.: B5114348
M. Wt: 304.3 g/mol
InChI Key: JRXCUUSMADTAEP-UHFFFAOYSA-N
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Description

Contextualization within Carboxamide and Pyridine (B92270) Chemical Spaces

The structure of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide incorporates two key functional groups that are prevalent in biologically active molecules: the carboxamide and the pyridine ring. The carboxamide group is a cornerstone of many pharmaceutical compounds due to its ability to form stable hydrogen bonds with biological targets. Similarly, the pyridine ring is a common heterocycle in drug design, valued for its electronic properties and its capacity to engage in various non-covalent interactions.

Pyridine-3-carboxamide (B1143946), or nicotinamide (B372718), is a fundamental component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), highlighting its intrinsic biological relevance. The exploration of derivatives of this core structure is a common strategy in the quest for new therapeutic agents.

Historical Perspective of Related Pharmacophores and Scaffolds

The individual components of this compound have a rich history in medicinal chemistry. Pyridine derivatives have been a fruitful area of research for decades, leading to the development of numerous drugs with a wide range of applications. The carboxamide linkage is another well-established pharmacophore, present in many approved drugs and contributing to their pharmacokinetic and pharmacodynamic profiles.

The benzyloxy moiety is often employed in drug design to modulate properties such as lipophilicity and metabolic stability. The combination of these well-known pharmacophores within a single molecule represents a rational approach to creating novel chemical entities with potentially interesting biological properties. Research into related N-aryl nicotinamide derivatives has explored their potential in various therapeutic areas, providing a historical basis for the investigation of new analogs like this compound.

Rationale for Investigation in Biomedical and Chemical Sciences

The primary motivation for the synthesis and study of this compound lies in the potential for this specific arrangement of functional groups to yield novel biological activity. The pyridine-3-carboxamide scaffold is known to interact with a variety of enzymes and receptors. The introduction of the N-[4-(benzyloxy)phenyl] substituent allows for a systematic exploration of the structure-activity relationships within this chemical series.

Chemists and pharmacologists may be interested in how the size, shape, and electronic properties of the benzyloxyphenyl group influence the binding of the molecule to its biological targets. Furthermore, the synthesis of such a compound presents an opportunity to develop and refine synthetic methodologies for the preparation of complex N-aryl carboxamides. The investigation of this compound is therefore driven by both the potential for discovering new biologically active agents and the advancement of synthetic organic chemistry. The study of related N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives as potential antagonists for the human androgen receptor further underscores the interest in the N-[4-(benzyloxy)phenyl] fragment in drug discovery. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(16-7-4-12-20-13-16)21-17-8-10-18(11-9-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXCUUSMADTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Benzyloxy Phenyl Pyridine 3 Carboxamide

Established Synthetic Routes to the Core Scaffold

The construction of the N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide scaffold primarily relies on the formation of the central amide bond connecting the pyridine-3-carbonyl and the 4-(benzyloxy)aniline (B124853) moieties. Established routes leverage well-known organic transformations.

The most direct and widely used method for constructing the this compound core is through classical amidation. This approach involves the reaction of a nicotinic acid derivative with 4-(benzyloxy)aniline. Typically, nicotinic acid is first activated to increase its reactivity. This can be achieved by converting it to nicotinoyl chloride, commonly using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 4-(benzyloxy)aniline, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation between nicotinic acid and 4-(benzyloxy)aniline without the need to isolate the acid chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These methods are generally high-yielding and proceed under mild conditions. The general concept of conjugating nicotinic acids with amines to form pyridine-3-carboxamide (B1143946) analogs is a well-established strategy in medicinal chemistry. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent another key strategy, primarily for the synthesis of the precursors. researchgate.net For instance, a suitably protected aminoboronic acid derivative could be coupled with a benzyloxy-substituted aryl halide, or vice-versa, to construct the 4-(benzyloxy)aniline precursor before the final amidation step.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient and atom-economical approach to complex molecules like pyridine derivatives. researchgate.net While a direct one-pot synthesis of this compound via an MCR is not commonly reported, the pyridine core itself is highly amenable to MCR-based construction. researchgate.nettaylorfrancis.com

The Hantzsch pyridine synthesis, one of the earliest described MCRs, and its modern variations, can be used to generate highly substituted pyridine rings. taylorfrancis.comacsgcipr.org A typical Hantzsch-type reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. To apply this to the target scaffold, one could envision a strategy where a precursor containing the benzyloxyphenylamino moiety is incorporated into the reaction, or the resulting pyridine from the MCR is subsequently functionalized and coupled to 4-(benzyloxy)aniline. MCRs provide a powerful platform for creating polysubstituted pyridines, which are valuable starting materials for further elaboration into the desired carboxamide. researchgate.netresearchgate.net

Advanced Synthetic Approaches

To improve efficiency, reduce environmental impact, and increase yields, modern synthetic methods are increasingly being applied to the synthesis of heterocyclic compounds.

The use of ultrasound irradiation (sonochemistry) has emerged as a green chemistry tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. sciforum.net The synthesis of related amide and benzamide (B126) structures has been shown to benefit significantly from sonication. nih.govnih.gov For instance, the cyclo-condensation step in the synthesis of certain benzamide derivatives, which required 8-10 hours by conventional refluxing, was completed in just 2 hours using ultrasound. sciforum.net

This technique promotes chemical transformations through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures. sciforum.net Applying this to the synthesis of this compound, particularly the amidation step, could significantly reduce energy consumption and reaction time. tiu.edu.iqmdpi.com

MethodReaction TimeKey Advantages
Conventional Refluxing 8–10 hoursStandard laboratory setup
Ultrasound-Assisted ~2 hoursReduced time, energy efficiency, improved yields

Table 1: Comparison of conventional heating versus ultrasound-assisted methods for the synthesis of related amide compounds, demonstrating the efficiency of sonochemistry. sciforum.net

Catalysis is central to modern organic synthesis, offering efficient and selective pathways for bond formation. In the context of this compound synthesis, various catalytic systems can be employed.

Palladium Catalysis: As mentioned, palladium-catalyzed cross-coupling reactions are instrumental in building the aryl-aryl or aryl-heteroaryl bonds found in precursors. researchgate.netresearchgate.net These reactions provide a versatile method for connecting the pyridine and phenyl rings if a synthetic strategy involves their late-stage coupling.

Heterogeneous Catalysis: The use of recyclable solid catalysts aligns with green chemistry principles. For example, ceria-doped multi-walled carbon nanotubes (CeO₂/MWCNTs) have been developed as a heterogeneous catalyst for the one-pot, four-component synthesis of pyridine-3-carboxamide derivatives at room temperature. researchgate.net Such catalysts offer advantages of easy separation and reuse.

Acid Catalysis: Brønsted or Lewis acids can catalyze the condensation reactions that often form the basis of pyridine ring synthesis. Triflic acid (HOTf) has been used as an effective catalyst for the solvent-free synthesis of various pyridine derivatives, showcasing a method that minimizes waste and simplifies purification. rsc.org

Strategies for Functionalization and Derivatization

Derivatization of the this compound scaffold is crucial for modulating its properties and conducting structure-activity relationship (SAR) studies. nih.govmdpi.com Functionalization can be targeted at several positions on the molecule.

Modification of the Benzyloxy Group: The benzyl (B1604629) ether is a versatile functional group. It can be readily cleaved via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to unmask a phenol (B47542) (N-[4-hydroxyphenyl]pyridine-3-carboxamide). This phenol is a key intermediate for further derivatization, allowing for the introduction of a wide array of new ether or ester functionalities.

Substitution on the Aromatic Rings: Both the pyridine and the phenyl rings can be subjected to further substitution. The benzyloxy-substituted phenyl ring is activated towards electrophilic aromatic substitution, allowing for the introduction of groups like halogens or nitro groups. The pyridine ring can also be functionalized, although its electron-deficient nature typically directs substitution to specific positions.

Modification of the Pyridine Moiety

The pyridine ring of the nicotinamide (B372718) structure is a primary site for chemical derivatization, allowing for the introduction of various functional groups that can modulate the molecule's properties. Synthetic strategies often involve the use of substituted nicotinic acid precursors or post-synthetic modification of the pyridine ring.

Research into related N-aryl nicotinamides has demonstrated the feasibility of incorporating substituents onto the pyridine core. Halogenation is a common modification, with derivatives such as 5-bromo or 5,6-dichloro-nicotinamides being synthesized as building blocks for more complex molecules. nih.govmdpi.com For example, compounds incorporating bromo and chloro substituents on the pyridine ring have been successfully prepared. mdpi.com Methyl groups have also been introduced, leading to analogs like 2-methylnicotinamide (B1253829) derivatives. mdpi.com These modifications are typically achieved by starting with the appropriately substituted nicotinic acid, which is then activated and coupled with the desired amine.

More advanced strategies, described as skeletal editing, can transform the pyridine ring itself. While not applied directly to the title compound, general methodologies exist for the ring-opening of pyridinium (B92312) salts, followed by transamination and reduction to yield N-aryl piperidines, effectively saturating the heterocyclic ring. researchgate.netnih.gov Other techniques can convert the pyridine framework into carbocyclic structures like arene-1,3-dialdehydes through electrophilic modification of ring-opened intermediates. nih.gov These transformative approaches highlight the versatility of the pyridine core for profound structural changes.

Table 1: Examples of Substituents on the Pyridine Moiety in Nicotinamide Analogs

Position on Pyridine Ring Substituent Reference Example
5 Bromo (-Br) nih.govmdpi.com
5, 6 Dichloro (-Cl) mdpi.com
5, 6 Dibromo (-Br) mdpi.com
2 Methyl (-CH₃) mdpi.com

Substituent Variation on the Benzyloxy-Phenyl Ring

The benzyloxy-phenyl portion of the molecule offers extensive opportunities for introducing chemical diversity. Modifications can be made to either the phenyl ring attached to the carboxamide or the benzyl group of the ether linkage. These changes are typically implemented by selecting appropriately substituted starting materials, namely derivatives of 4-aminophenol (B1666318) or benzyl chloride.

The electronic nature of substituents on an aromatic ring significantly influences its reactivity. libretexts.org In the context of this compound, the benzyloxy group is generally considered an ortho-, para-directing group for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. libretexts.org Conversely, the N-acyl group is deactivating. Therefore, further substitution on the central phenyl ring would likely be directed to the positions ortho to the benzyloxy group (positions 3 and 5).

A more common and controlled strategy for derivatization is to build the molecule from substituted precursors. For instance, studies on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share the same substituted phenyl core, have been successfully synthesized. nih.gov This demonstrates that a wide array of commercially available or synthetically accessible substituted benzyl chlorides can be used to introduce functionality onto the terminal phenyl ring. Similarly, starting with substituted 4-aminophenols allows for modification of the phenyl ring directly attached to the amide nitrogen.

Table 2: Potential Substituent Variations on the Benzyloxy-Phenyl Ring

Modification Site Type of Substituent Rationale / Example from Related Compounds
Benzyl Ring Halogens (-F, -Cl, -Br) Common modifications in medicinal chemistry to alter electronic and lipophilic properties. nih.gov
Benzyl Ring Alkyl groups (-CH₃) Used to explore steric and electronic effects.
Phenyl Ring (ortho to -O) Nitro (-NO₂) Can be introduced via electrophilic substitution and serve as a handle for further chemistry (e.g., reduction to an amine).

Diversification at the Carboxamide Linkage

The amide bond is a robust and planar functional group that is central to the structure of the title compound. While direct modification of a pre-formed secondary amide is challenging, diversification can be achieved by replacing the entire linkage with other functional groups or by modifying the nitrogen atom.

One approach to diversification is the synthesis of isosteres, where the carboxamide group is replaced by a different linker with similar steric or electronic properties. For example, replacing the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) linkage has been explored in related scaffolds. A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives has been synthesized, demonstrating the chemical feasibility of this strategy. nih.govnih.gov This modification significantly alters the geometry and hydrogen bonding capacity of the linker region.

Another strategy involves N-alkylation or N-arylation of the amide nitrogen. However, this is synthetically challenging on a secondary aryl amide. A more practical approach to achieving substitution on the nitrogen is to start with a secondary amine precursor instead of a primary one, though this would fundamentally alter the core structure. The fundamental synthesis of N-aryl amides via Ullmann-type coupling reactions provides a basis for understanding the formation of the C-N bond, which involves the reaction of an amide (or its conjugate base) with an aryl halide in the presence of a copper catalyst. nih.gov This principle underlies the initial synthesis and could be adapted for creating analogs with different aryl groups attached to the amide nitrogen.

Table 3: Examples of Diversification at the Amide Linkage in Analogous Scaffolds

Linkage Type Description Reference Example
Sulfonamide (-SO₂NH-) Isosteric replacement of the carboxamide group. nih.govnih.gov
N-Aryl Amide Formation Synthesis via Ullmann-type coupling, allowing for various aryl groups. nih.gov

Structure Activity Relationship Sar Studies of N 4 Benzyloxy Phenyl Pyridine 3 Carboxamide Analogs

Influence of Substituents on Biological Activity Profiles

Electronic and Steric Effects of Phenyl Substitutions

The substitution pattern on the N-phenyl ring significantly influences the biological activity of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide analogs. Both the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play critical roles in modulating the compound's potency and, in some cases, its mechanism of action.

Research on N-phenyl nicotinamides has shown that strategic modifications to the phenyl ring can lead to substantial increases in potency. For instance, a 20-fold increase in apoptosis-inducing activity in T47D breast cancer cells was achieved by moving from an initial hit, N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, to the optimized lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide. This highlights the sensitivity of the scaffold to substitutions on the N-phenyl ring.

In a series of substituted phenylfuranylnicotinamidines, the nature and position of substituents on the terminal phenyl ring were found to modulate the activity from cytostatic (inhibiting cell growth) to cytotoxic (killing cells). The most active compound in this series featured a submicromolar GI50 value, underscoring the impact of phenyl ring decoration.

The table below summarizes the observed effects of various substitutions on the N-phenyl ring of related carboxamide scaffolds.

Parent ScaffoldSubstitution on Phenyl RingObserved Effect on Biological ActivityReference Compound
N-phenyl nicotinamide (B372718)4-Methoxy and 2-NitroIdentified as an initial screening hit for inducing apoptosis.N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide
N-phenyl nicotinamide4-Ethoxy and 2-Nitro (with 6-methyl on pyridine)Achieved a 20-fold increase in potency for caspase activation compared to the initial hit.6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidepara-ChloroEnhanced inhibitory activity, suggesting a favored conformation.N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideortho-Fluoro or para-FluoroMediates hydrogen bonding with key binding residues, contributing to activity.N-(2-fluorophenyl)- or N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide

Impact of Pyridine (B92270) Ring Modifications

In studies of pyridine-3-carboxamide (B1143946) analogs designed as agents against bacterial wilt, the position and type of substituents on the aromatic rings, including the pyridine moiety, were found to strongly influence their activity. Specifically, the inclusion of a hydroxyl group at the ortho-position of the pyridine ring (adjacent to the carboxamide linker) was identified in a particularly effective compound. This suggests that the substituent can act as a hydrogen bond donor or acceptor, facilitating interaction with a biological target.

The electron-withdrawing nature of the pyridine ring itself is considered a significant feature. In related pyridine-3-sulfonamide (B1584339) analogs, this characteristic was noted to increase the acidity of the sulfonamide group compared to a simple benzenesulfonamide, which can be critical for binding to metalloenzymes like carbonic anhydrase. While the core compound is a carboxamide, the principle that the pyridine ring modulates the properties of adjacent functional groups remains relevant.

Role of the Carboxamide Linker

The carboxamide (-CONH-) linker is a central and often essential feature for the biological activity of this class of compounds. This functional group is not merely a spacer; its specific chemical properties, including its rigidity and ability to form hydrogen bonds, are typically critical for orienting the phenyl and pyridine rings correctly within a target's binding site.

In the development of pyridine-3-carboxamide analogs for controlling bacterial wilt in tomatoes, the amide linkage was credited as a primary reason for the high potency of the synthesized compounds. nih.govnih.gov The planarity of the amide bond restricts conformational flexibility, which can be advantageous by reducing the entropic penalty upon binding to a receptor. Furthermore, the amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, providing crucial anchor points for interaction with biological macromolecules.

Studies on other classes of drugs, such as biphenyl (B1667301) carboxamide analgesics and N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, also highlight the carboxamide linkage as a key pharmacophoric element. Its replacement or significant alteration often leads to a substantial loss of activity, confirming its importance in molecular recognition.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful drug design strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. drughunter.com These approaches involve replacing a core structural motif (scaffold) or a specific functional group with another that preserves the key binding interactions.

Exploration of Pyridine Analogues (e.g., Pyrimidine (B1678525), Quinoline, Pyrazolo-pyridine)

Replacing the pyridine ring with other heterocyclic systems is a common scaffold hopping strategy to explore new chemical space, alter physicochemical properties, and improve biological activity or selectivity.

Quinoline/Quinolone: This involves fusing a benzene (B151609) ring to the pyridine core. N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphoinositide-3-kinase (PI3Kα). nih.gov In this series, the quinolone scaffold successfully replaced the pyridine ring, leading to potent and selective inhibitors. Tailoring the carboxamide side chain with a pyridine-4-yl moiety was found to induce activity, affirming the importance of a nitrogen-containing heterocycle in that position.

Pyrazole (B372694): Pyrazole rings are common bioisosteres for pyridine. N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as MEK inhibitors for potential anticancer applications. vulcanchem.com This demonstrates that a five-membered pyrazole ring can effectively substitute the six-membered pyridine ring while maintaining potent biological activity.

Pyrimidine: Pyrimidine, which contains two nitrogen atoms in the six-membered ring, is another logical replacement for pyridine. Studies on pyrimidine-based histone deacetylase (HDAC) inhibitors have shown that this core can yield potent and selective compounds. N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives represent another class where the pyrimidine scaffold is central to the design.

Pyrazolo-pyridine: Fused heterocyclic systems like pyrazolo-pyridines are also explored. These scaffolds combine features of both pyrazole and pyridine and are utilized in the search for novel compounds with diverse biological activities.

The table below illustrates examples of pyridine scaffold hopping.

Original ScaffoldReplacement ScaffoldResulting Compound ClassTarget/Activity
Pyridine-3-carboxamideQuinolone-3-carboxamideN-Phenyl-4-hydroxy-2-quinolone-3-carboxamidesPI3Kα Inhibition
Pyridine-3-carboxamidePyrazole-4-carboxamideN-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamidesMEK Inhibition
Pyridine-3-carboxamidePyrimidine-5-carboxamideN-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamidesGeneral Biological Evaluation

Benzoyloxy Group Replacements and Their Effects

The benzyloxy group [4-(benzyloxy)phenyl] is a key feature, consisting of a benzyl (B1604629) group linked via an ether oxygen to the N-phenyl ring. Bioisosteric replacement of this group can significantly impact a compound's properties, including its metabolic stability, solubility, and binding affinity.

The ether linkage itself is a target for modification. Replacing the oxygen atom with other groups like sulfur (thioether), amine (amino), or a methylene (B1212753) group (alkyl chain) would alter the geometry, polarity, and hydrogen-bonding capacity of the linker.

More commonly, modifications are made to the terminal phenyl ring of the benzyloxy group or the entire benzyloxy moiety is replaced. In related series, such as 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with an unsubstituted phenoxy or an acetamidophenoxy group led to a distinct decrease in antiplasmodial activity, indicating that the electronic properties of the substituent on this terminal ring are important for potency.

In another study on Mcl-1 inhibitors, varying the ether substituent at a key position was shown to have a modest but measurable impact on potency. For example, a methoxy (B1213986) ethyl ether improved potency, whereas a methyl tetrahydropyran (B127337) group resulted in a decrease. In pyrazole carboxamide derivatives, the benzyloxy substituent was noted to increase binding affinity to target proteins. These examples from related scaffolds suggest that while the benzyloxy group is often favorable, its replacement with other substituted aryl ethers or different functional groups is a viable strategy for fine-tuning the pharmacological profile.

Lead Optimization Strategies Based on SAR

Lead optimization for compounds related to the this compound scaffold has centered on refining the molecular structure to achieve improved potency and selectivity. The core of these strategies involves a systematic investigation of how different functional groups at various positions on the pyridine and phenyl rings influence biological activity.

The balance between hydrophobicity and lipophilicity is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its target. For analogs of this compound, modifications aimed at tuning these properties have been a key focus.

Studies on related N-phenyl-quinolone-3-carboxamides have shown that introducing hydrophobic groups, such as trifluoromethyl (-CF3), can influence ligand/target complex formation. mdpi.com For instance, the placement of a -CF3 group at the ortho-, meta-, or para- position of the N-phenyl ring can enhance interactions within the binding site. mdpi.com This suggests that the benzyloxy group in the lead compound could be a key contributor to hydrophobic interactions.

Furthermore, the introduction of heterocyclic groups, like pyridine, can increase polarity and water solubility, which is crucial for bioavailability. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, promoting favorable interactions with the biological target. mdpi.com The strategic elongation of the carboxamide side chain has also been explored, with the rationale that it may allow the aromatic motif to be more deeply buried within a hydrophobic pocket of the target protein. mdpi.com

In a series of N-phenylpicolinamide derivatives, a related class of compounds, modifications to the substituents on the phenyl ring were found to significantly impact affinity. For example, replacing a methoxy group with a fluoromethoxy group led to a 1.6-fold improvement in affinity, demonstrating the subtle yet significant effects of modulating lipophilicity and electronic properties. nih.gov

The following table illustrates how different substituents on a related N-phenylpicolinamide scaffold can modulate affinity, providing a conceptual basis for the optimization of this compound analogs.

Compound IDPhenyl Ring SubstituentAffinity (IC50, nM)
Analog 13-methoxy5.1
Analog 23-fluoromethoxy3.2
Analog 34-chloroMost Potent in Series
Analog 44-fluoroLess Potent than Chloro
Analog 54-bromoLeast Potent in Series

This table is illustrative and based on data for N-phenylpicolinamide derivatives to demonstrate the principles of hydrophobicity and lipophilicity modulation. nih.gov

Improving target affinity is a primary goal of lead optimization. For analogs of this compound, several design principles have been effectively applied in related compound series.

Structure-based design, often guided by molecular docking studies, has been instrumental in identifying key interactions between ligands and their target proteins. For instance, in the development of 4-aminopyridine (B3432731) benzamide (B126) inhibitors, structure-based design led to the discovery of specific modifications, such as the introduction of a 2,6-dichloro-4-cyanophenyl group, which significantly improved potency and selectivity. nih.gov This highlights the importance of understanding the three-dimensional structure of the target's binding site to make rational design choices.

In a series of N-phenylpicolinamide derivatives, a systematic structure-affinity relationship (SAR) study revealed that substitutions at the 4-position of the phenyl ring were well-tolerated. nih.gov Halogen substitutions were found to have a pronounced effect on affinity, with a chloro group providing the best activity. nih.gov This suggests that both the electronic nature and the size of the substituent are critical for optimal interaction with the target.

Furthermore, strategies to enhance metabolic stability while maintaining or improving affinity have been explored. In the N-phenylpicolinamide series, the replacement of a metabolically vulnerable methoxy group with a dideuteriumfluoromethoxy group resulted in a compound with enhanced affinity and improved in vitro microsomal stability. nih.govnih.gov This "metabolic stabilization" is a key design principle in modern drug discovery.

The following table summarizes key design principles and their impact on target affinity, drawn from studies on analogous compound classes.

Design PrincipleModification ExampleImpact on Affinity
Structure-Based DesignIntroduction of a 2,6-dichloro-4-cyanophenyl groupImproved Potency and Selectivity nih.gov
Halogen Substitution4-chloro substitution on the phenyl ringEnhanced Affinity nih.gov
Metabolic StabilizationReplacement of a methoxy with a dideuteriumfluoromethoxy groupEnhanced Affinity and Improved Stability nih.govnih.gov
Hydrophobic InteractionIntroduction of a trifluoromethyl groupPromotes Ligand/Target Interaction mdpi.com

By applying these lead optimization strategies, researchers can systematically refine the structure of this compound to develop analogs with superior potency, selectivity, and pharmacokinetic properties.

Molecular Mechanisms and Target Interactions of N 4 Benzyloxy Phenyl Pyridine 3 Carboxamide in Biological Systems

Receptor Binding and Modulation Assays

The interaction of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide and its analogs with various receptors is a key area of investigation for potential therapeutic applications in neurology and other fields.

Dopamine (B1211576) Receptors: The dopamine D4 receptor (D4R) is implicated in neurological conditions, and antagonists are actively being sought. A series of 3- and 4-benzyloxypiperidine scaffolds, which share the benzyloxy feature with the subject compound, have been identified as potent and selective D4R antagonists. nih.gov For example, a 3-fluorobenzyl derivative showed good activity with a Ki of 205.9 nM and was selective against other dopamine receptors (D1-3, 5). nih.gov Another N-benzyl substituted derivative retained activity with a Ki of 165 nM. nih.gov Similarly, N-phenylpiperazine analogs with a carboxamide linker have been explored as D3 vs. D2 selective ligands, showing high affinity for the D3 receptor (Ki = 1.4–43 nM). mdpi.com

Muscarinic Receptors: Specific data on the binding of this compound to muscarinic receptors were not found in the search results.

CFTR: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are crucial for treating cystic fibrosis. nih.gov These small molecules aim to improve the function of mutant CFTR proteins. nih.gov The approved modulator Ivacaftor is an N-phenyl-quinoline-3-carboxamide derivative, highlighting the relevance of the N-aryl carboxamide scaffold in this therapeutic area. mdpi.com While direct studies on the subject compound are absent, novel correctors based on arylsulfonyl-piperazine and spiropiperidine-quinazolinone structures have been identified through screening. nih.gov

Receptor TargetCompound Class / AnalogBinding Affinity (Ki)Reference
Dopamine D4 Receptor3-Fluorobenzyl oxypiperidine analog205.9 nM nih.gov
Dopamine D4 ReceptorN-benzyl oxypiperidine analog (8w)165 nM nih.gov
Dopamine D3 Receptor4-thiophene-3-yl-benzamide N-phenylpiperazines1.4–43 nM mdpi.com

Targeting the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) immune checkpoint is a revolutionary cancer therapy approach. nih.govuj.edu.plsemanticscholar.org Small molecules that disrupt this interaction are a promising alternative to monoclonal antibodies. nih.govsemanticscholar.org

The N-phenyl-pyridine-carboxamide scaffold is highly relevant to this target. nih.gov Specifically, derivatives of picolinamide (B142947) (pyridine-2-carboxamide) linked to a biphenyl (B1667301) group have been developed as potent PD-1/PD-L1 inhibitors. nih.gov The interaction often involves the pyridine (B92270) moiety making π–π stacking and π–alkyl interactions with key residues like Tyr56, Met115, and Ala121 on PD-L1. nih.govacs.org Another related small molecule, N-[2-(aminocarbonyl)phenyl][1,1′-biphenyl]-4-carboxamide (APBC), was shown to interrupt the PD-1/PD-L1 interaction by directly binding to PD-L1, with a KD in the low-micromolar range and an IC50 of 27.82 µM in a cell-free assay. nih.govnih.govresearchgate.net This compound is thought to function by locking PD-L1 in a dimeric state, thereby blocking the PD-1 binding surface. nih.govnih.gov

Target InteractionCompound / ClassActivity MetricValueReference
PD-1/PD-L1 InhibitionN-[2-(aminocarbonyl)phenyl][1,1′-biphenyl]-4-carboxamide (APBC)IC50 (HTRF assay)27.82 µM nih.gov
PD-1/PD-L1 InhibitionBenzyl (B1604629) phenyl ether derivative (Comp. 68)IC50 (HTRF assay)0.08 pM nih.gov
PD-1/PD-L1 InhibitionBiphenyl molecule (ZY22)IC50 (HTRF assay)1.21 nM uj.edu.pl

Cellular Activity and Phenotypic Studies (excluding human clinical data)

The in vitro enzymatic and receptor activities of pyridine-3-carboxamide (B1143946) derivatives often translate into measurable effects at the cellular level.

A pyridine carboxamide derivative, MMV687254, was identified as being specifically active against M. tuberculosis and was shown to inhibit its growth within macrophages in a bactericidal manner. asm.org A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent activity against replicating, non-replicating, and drug-resistant Mtb strains, with MIC90 values of ≤1 µM. acs.org These compounds showed high selectivity for mycobacteria over other microbes. acs.org

In the context of DNA gyrase inhibition, N-phenylpyrrolamide derivatives showed potent antibacterial activity. rsc.org Compound 22e was effective against Gram-positive bacteria with MIC values of 0.25 µg/mL against S. aureus (including MRSA) and 0.125 µg/mL against Enterococcus faecalis. rsc.org Other analogs showed promising activity against Gram-negative pathogens, including Klebsiella pneumoniae, with an MIC of 0.0625 µg/mL. rsc.org

Furthermore, pyridine-3-carboxamide analogs have been investigated for uses beyond antibacterial applications. For instance, N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives were found to be effective against the plant pathogen Ralstonia solanacearum, which causes bacterial wilt in tomatoes. researchgate.netnih.gov In cellular assays related to immunotherapy, the PD-L1 inhibitor APBC was able to reinvigorate T-cells and dose-dependently increase cytokine secretion in co-culture models. nih.govresearchgate.net

Compound ClassCellular ActivityOrganism / Cell TypeActivity (MIC/EC50)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesAntitubercularM. tuberculosis (MDR strains)≤1 µM (MIC90) acs.org
N-phenylpyrrolamide (Comp. 22e)AntibacterialS. aureus (MRSA)0.25 µg/mL (MIC) rsc.org
N-phenylpyrrolamide (Comp. 22e)AntibacterialE. faecalis0.125 µg/mL (MIC) rsc.org
N-phenylpyrrolamide (Comp. 23b)AntibacterialK. pneumoniae0.0625 µg/mL (MIC) rsc.org
N-[2-(aminocarbonyl)phenyl][1,1′-biphenyl]-4-carboxamide (APBC)T-cell reinvigorationT-lymphocyte/cancer cell co-cultureDose-dependent cytokine increase nih.gov
Biphenyl PD-L1 Inhibitor (Comp. 2)PD-1 Signaling InhibitionCell-based coculture assay21.8 nM (EC50) acs.org

Antiproliferative Effects in Cancer Cell Lines (in vitro)

There is no available scientific literature detailing the in vitro antiproliferative effects of this compound on any cancer cell lines. Consequently, data regarding its efficacy, such as IC50 values, or its mechanisms of action on cell cycle progression or apoptosis in cancer cells, have not been documented.

Antimicrobial Activities against Specific Pathogens (in vitro/preclinical models)

A thorough search of scientific databases yielded no studies investigating the antimicrobial properties of this compound. Therefore, there is no information available on its activity against specific bacterial or fungal pathogens, and data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values are not available.

Antiviral and Antiparasitic Efficacy in Cellular Models (in vitro/preclinical models)

There is no published research on the potential antiviral or antiparasitic efficacy of this compound in in vitro cellular models or preclinical studies. The activity of this compound against any viral or parasitic species has not been reported.

Immunomodulatory Mechanisms in Cellular Contexts

No studies were found that investigated the immunomodulatory mechanisms of this compound in cellular contexts. Its effects on immune cell function, cytokine production, or inflammatory signaling pathways remain uncharacterized in the scientific literature.

Computational and Theoretical Investigations of N 4 Benzyloxy Phenyl Pyridine 3 Carboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide might interact with biological targets at a molecular level.

Studies on various pyridine-3-carboxamide (B1143946) and nicotinamide (B372718) analogs have demonstrated their potential to bind to a range of protein targets, including enzymes like DNA gyrase and vascular endothelial growth factor receptor-2 (VEGFR-2). For instance, a nicotinamide-based derivative designed as a VEGFR-2 inhibitor showed significant binding affinity in molecular docking simulations. The binding energy of these analogs is a key predictor of their inhibitory potential, with lower binding energies indicating more stable ligand-protein complexes.

In a study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives, all synthesized compounds exhibited low binding energy and good affinity towards the active pocket of fibroblast growth factor 1 (FGF1). Similarly, molecular docking studies of pyridine (B92270) carboxamide derivatives against the urease enzyme have been used to predict and rationalize their inhibitory activities. These findings suggest that this compound would likely adopt favorable conformations within the binding sites of various protein kinases and other enzymes, driven by its distinct structural features.

The benzyloxy group, in particular, is known to enhance lipophilicity, which can facilitate interactions with hydrophobic regions within a protein's active site. This was observed in a study of 3-benzyloxyflavone derivatives as β-glucosidase inhibitors, where the benzyloxy group played a crucial role in the enzyme-inhibitory potential.

Below is an interactive data table summarizing the binding affinities of analogous compounds to various protein targets.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Nicotinamide DerivativeVEGFR-2-38.36 (MM-GBSA)
Pyridine CarboxamideUreaseNot specified
N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamideFGF1Not specified
3-Benzyloxyflavoneβ-glucosidaseNot specified

The stability of a ligand-protein complex is determined by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. For pyridine-3-carboxamide derivatives, the carboxamide linkage is a key pharmacophoric feature that can participate in hydrogen bonding with amino acid residues in the protein's active site.

In docking studies of a nicotinamide-based derivative with VEGFR-2, the interactions were found to be predominantly driven by Van der Waals and electrostatic interactions. Specifically, the nicotinamide moiety was predicted to form crucial hydrogen bonds within the ATP-binding pocket of the kinase. Similarly, for pyridine carboxamide derivatives inhibiting the urease enzyme, hydrogen bonding, π–π stacking, and van der Waals interactions were all found to be important for binding.

The analysis of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives highlighted the importance of intramolecular hydrogen bonds in stabilizing the conformation of the molecule, which in turn influences its intermolecular interactions. The presence of aromatic rings in this compound, namely the phenyl, pyridine, and benzyloxy groups, suggests that π-π stacking interactions would also play a significant role in its binding to protein targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and flexibility of both the ligand and the protein target over time. This method complements the static picture provided by molecular docking.

MD simulations of a nicotinamide-based derivative in complex with VEGFR-2 demonstrated the stability of the binding over a 100 ns simulation time. The root-mean-square deviation (RMSD) of the complex remained stable, indicating that the ligand maintained a consistent binding pose within the active site. Such simulations are crucial for confirming the binding modes predicted by docking and for assessing the conformational flexibility of the ligand and its target. The flexibility of certain protein residues can be important for ligand recognition and binding.

The dynamic behavior of the ligand-target complex can reveal important information about the mechanism of inhibition. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, MD simulations were used to confirm the stability of the docked complexes with pantothenate synthetase. The simulations showed that the ligand-protein complex remained stable throughout the simulation, reinforcing the predictions from molecular docking.

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations are often coupled with MD simulations to provide a more accurate estimation of the binding free energy. In the case of the nicotinamide derivative targeting VEGFR-2, MM-GBSA analysis revealed that the binding was primarily driven by van der Waals and electrostatic interactions.

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics.

DFT calculations on nicotinamide derivatives have been used to determine their optimized geometry, vibrational frequencies, and electronic properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that indicates the chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For a nicotinamide-based VEGFR-2 inhibitor, the calculated small energy gap was correlated with its high reactivity and inhibitory ability.

Molecular Electrostatic Potential (MEP) analysis is another valuable tool that helps to identify the regions of a molecule that are prone to electrophilic and nucleophilic attack. For nicotinamide derivatives, MEP maps have been used to understand the reactive sites and how they might interact with a biological receptor. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular and intermolecular bonding and charge transfer interactions.

The electronic properties of this compound, with its electron-donating benzyloxy group and the electron-withdrawing pyridine ring, would be expected to have a significant influence on its binding affinity and reactivity towards biological targets.

Below is an interactive data table summarizing the electronic properties of analogous compounds from DFT studies.

Compound ClassPropertyValueReference
Nicotinamide DerivativeHOMO-LUMO Gap4.415 eV
Niacin DerivativesNot specifiedNot specified
6-methyl nicotinic acidNot specifiedNot specified

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. bldpharm.com These calculations provide valuable information on optimized molecular geometry, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the distribution of electrostatic potential. The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. bldpharm.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that highlights the specific atom-to-atom contacts and their relative contributions.

A dedicated Hirshfeld surface analysis for this compound has not been reported. However, analysis of the closely related compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, which shares the benzyloxy-phenyl group, reveals the typical interactions that might be expected. nih.gov In that study, the major contributions to crystal packing came from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.gov These interactions are fundamental to understanding the cohesion within the crystal lattice. H···H contacts generally represent van der Waals forces, while C···H and O···H interactions signify weaker forms of hydrogen bonding that contribute to the supramolecular assembly. nih.gov

Table 1: Illustrative Contributions to Crystal Packing from Hirshfeld Surface Analysis of an Analogous Compound. Data based on findings for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov

Interaction TypeContribution (%)Description
H···H39.7%Represents van der Waals forces and is often the most significant contributor to the Hirshfeld surface. nih.gov
C···H / H···C39.0%Indicates weak hydrogen bonding interactions crucial for crystal packing. nih.gov
O···H / H···O18.0%Corresponds to conventional and non-conventional hydrogen bonds involving oxygen atoms. nih.gov

In Silico Pharmacokinetic and ADMET Prediction

In silico methods are invaluable for the early-stage assessment of a compound's pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictive models help identify potential liabilities that could lead to failure in later stages of drug development, thereby guiding the design of molecules with more favorable properties. nih.govjonuns.com

Assessment of Drug-Likeness and Rule-of-Five Compliance

A key component of in silico analysis is the evaluation of "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 Daltons, a LogP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

For this compound, the relevant properties have been calculated based on its chemical structure to assess compliance. The compound has a molecular weight of 304.34 g/mol , one hydrogen bond donor (the amide N-H), and three hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen, and the ether oxygen). Its calculated LogP is approximately 3.5. Based on these parameters, the compound adheres to all criteria set forth by Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Table 2: Rule-of-Five Compliance for this compound. Properties are calculated based on the known chemical structure.

PropertyValueLipinski's Rule (<1 violation is favorable)Compliance
Molecular Weight (MW)304.34 Da< 500 DaYes
LogP (Octanol-Water Partition Coefficient)~3.5≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes

Predictive Models for Systemic Disposition

Beyond simple rules, comprehensive ADMET prediction models provide quantitative or qualitative estimates for various pharmacokinetic processes. These models can predict parameters such as gastrointestinal absorption, ability to cross the blood-brain barrier (BBB), interaction with metabolic enzymes (like Cytochrome P450), and potential toxicities. nih.govnih.gov

While specific predictive data for this compound is not available, in silico ADMET studies on other novel heterocyclic compounds validate their potential oral bioavailability and identify potential issues. nih.gov For a compound like this compound, which complies with the Rule of Five, models would likely predict good intestinal absorption. Its moderate size and lipophilicity might suggest limited BBB penetration. Toxicity predictions would screen for potential issues such as hepatotoxicity or mutagenicity. jonuns.com

Table 3: Illustrative Parameters from a Predictive ADMET Profile. This table represents typical outputs of in silico ADMET prediction programs for a hypothetical drug candidate. jonuns.comnih.gov

CategoryParameterTypical Predicted Outcome for a Drug-Like Molecule
AbsorptionHuman Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate to High
DistributionBlood-Brain Barrier (BBB) PenetrationLow to Moderate
Plasma Protein Binding (PPB)High (>90%)
MetabolismCYP450 Inhibition (e.g., 2D6, 3A4)Predicted as non-inhibitor
ExcretionTotal ClearanceLow
ToxicityAMES Toxicity (Mutagenicity)Non-mutagenic
HepatotoxicityLow risk

Advanced Analytical and Spectroscopic Characterization of N 4 Benzyloxy Phenyl Pyridine 3 Carboxamide and Its Derivatives

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the pyridine (B92270) ring, the phenyl ring, the amide linkage, and the benzyl (B1604629) ether group.

Based on data from the closely related analog, N-phenylpyridine-3-carboxamide, the following vibrational frequencies are anticipated. The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. For N-phenylpyridine-3-carboxamide, a band has been observed around 3395 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong and characteristic absorption, expected in the range of 1650-1680 cm⁻¹. In N-phenylpyridine-3-carboxamide, this band has been reported at approximately 1654 cm⁻¹ researchgate.net.

The aromatic C-H stretching vibrations from the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. For N-phenylpyridine-3-carboxamide, bands at 1599 cm⁻¹ and 1527 cm⁻¹ have been assigned to these vibrations researchgate.net.

The presence of the benzyloxy group in the target molecule would introduce additional characteristic bands. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the 1000-1300 cm⁻¹ region. Specifically, an asymmetric C-O-C stretching band would likely be observed around 1250 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretch~3395Amide
Aromatic C-H Stretch>3000Pyridine, Phenyl Rings
C=O Stretch (Amide I)~1654Amide
C=C/C=N Ring Stretch~1599, ~1527Pyridine, Phenyl Rings
C-N Stretch (Amide II)~1527Amide
C-O-C Asymmetric Stretch~1250Benzyl Ether
C-O-C Symmetric Stretch~1050Benzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 10.5 ppm. The protons of the pyridine ring would exhibit characteristic chemical shifts and coupling patterns. For the related N-phenylnicotinamide, the proton at the 2-position of the pyridine ring appears as a doublet at approximately δ 9.07 ppm rsc.org. The other pyridine protons would be found in the δ 7.5-8.7 ppm region rsc.org.

The protons of the 4-(benzyloxy)phenyl group would also have distinct signals. The benzylic protons (-CH₂-) would appear as a sharp singlet around δ 5.0-5.2 ppm. The protons of the phenyl ring of the benzyloxy group would resonate in the δ 7.2-7.5 ppm range. The two sets of aromatic protons on the 4-aminophenyl ring would likely appear as two distinct doublets due to their para-substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, typically around δ 164-166 ppm. For N-phenylnicotinamide, this signal is observed at δ 164.5 ppm rsc.org. The carbons of the pyridine and phenyl rings will appear in the aromatic region (δ 110-160 ppm). The benzylic carbon (-CH₂-) would be expected around δ 70 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon connectivities, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish long-range correlations, further solidifying the structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Amide N-H8.0 - 10.5 (s)-
Pyridine H-2~9.0 (d)~152
Pyridine H-4~8.7 (dd)~149
Pyridine H-5~7.5 (m)~124
Pyridine H-6~8.2 (d)~135
Phenyl H (para-substituted)7.0 - 7.8 (d, d)115 - 155
Benzyl -CH₂-5.0 - 5.2 (s)~70
Benzyl-Ph H7.2 - 7.5 (m)127 - 137
Amide C=O-~165

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₆N₂O₂), the expected molecular weight is approximately 316.35 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 317.36.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the amide bond and the ether linkage. Common fragmentation pathways for related N-phenylpyridine-3-carboxamides include the loss of the phenylamino (B1219803) group and cleavage of the pyridine ring amazonaws.com. For the target molecule, the loss of the benzyloxy group (C₇H₇O) or the benzyl group (C₇H₇) would be expected, leading to significant fragment ions. The cleavage of the amide bond could result in ions corresponding to the nicotinoyl cation (m/z 106) and the 4-(benzyloxy)aniline (B124853) radical cation (m/z 211).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zDescription
[M+H]⁺317.36Protonated molecular ion
[M-C₇H₇O]⁺210.08Loss of benzyloxy radical
[M-C₇H₇]⁺226.07Loss of benzyl radical
[C₆H₄NO]⁺106.04Nicotinoyl cation
[C₁₃H₁₃NO]⁺211.104-(benzyloxy)aniline radical cation

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of N-phenylnicotinamide, the molecule is reported to be non-planar, with a significant dihedral angle between the phenyl and pyridine rings researchgate.net. The crystal packing is stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of an adjacent molecule, forming one-dimensional chains researchgate.net.

For this compound, a similar non-planar conformation is expected. The presence of the bulky benzyloxy group may influence the crystal packing. In addition to N-H···O hydrogen bonds, C-H···π and π-π stacking interactions are likely to play a role in stabilizing the crystal lattice. The determination of the crystal structure would provide precise measurements of bond lengths and angles, confirming the connectivity and stereochemistry of the molecule.

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the carbonyl group.

The pyridine and phenyl rings are strong chromophores. For pyridine itself, absorption maxima are observed around 254 nm sielc.com. For N-phenylnicotinamide derivatives, absorption maxima have been reported in the range of 338-339 nm . The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption maxima compared to simpler analogs. The spectrum can also be used as a simple and rapid method for assessing the purity of a sample, as impurities with different chromophores will alter the appearance of the spectrum.

Interactive Data Table: Predicted UV-Visible Absorption Maxima for this compound
TransitionPredicted λₘₐₓ (nm)Chromophore
π → π~260-280Pyridine and Phenyl Rings
π → π~330-350Extended Conjugated System
n → π*>300 (weak)Carbonyl Group

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of organic compounds. For the analysis of this compound, a reversed-phase HPLC method would be most suitable.

A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Due to its relatively nonpolar nature, this compound would be well-retained on a C18 column.

The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. A UV detector set at one of the compound's absorption maxima (e.g., 254 nm or ~340 nm) would be used for detection. HPLC is crucial for determining the purity of a synthesized batch of the compound and for isolating it from reaction byproducts and starting materials matec-conferences.orgacademicjournals.org.

Emerging Applications and Future Research Directions

Development as Chemical Probes for Biological Pathways

While specific studies detailing the use of N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide as a chemical probe are not yet widely published, its core structure, nicotinamide (B372718), is known to interact with a variety of enzymes and receptors. Nicotinamide, the amide form of vitamin B3, is recognized for its role in cellular metabolism and signaling pathways. nih.gov Its ability to inhibit multiple kinases, including ROCK and casein kinase 1, suggests that derivatives like this compound could be engineered into selective probes. nih.gov Future research could focus on modifying the benzyloxy-phenyl portion of the molecule to incorporate reporter tags or photo-crosslinking groups, enabling the identification of novel binding partners and the elucidation of its mechanism of action in complex biological systems.

Integration into Multi-Target Ligand Design

The concept of multi-target ligands, or polypharmacology, is a growing area of drug discovery aimed at addressing complex diseases through the modulation of multiple biological targets. The nicotinamide scaffold is a key component in many kinase inhibitors. nih.gov Given that kinases are a large family of enzymes with significant structural homology, a single compound can often interact with several members. The benzyloxy-phenyl moiety of this compound can be systematically modified to fine-tune its binding affinity for a desired set of targets. For instance, related carboxamide structures have been investigated as inhibitors of phosphoinositide-3-kinase (PI3Kα) and acid ceramidase, demonstrating the adaptability of this chemical class for creating multi-target agents. nih.govnih.gov Future work will likely involve computational modeling to predict off-target effects and guide the rational design of derivatives with specific multi-target profiles.

Exploration in Novel Therapeutic Areas (based on mechanistic understanding)

The mechanistic understanding of related compounds opens doors for this compound in new therapeutic fields. For example, compounds with a similar N-phenyl carboxamide core have been explored as selective inhibitors of mutant PI3Kα, a key target in cancer therapy. nih.gov Furthermore, structurally analogous sulfonamide derivatives have been identified as novel antagonists of the androgen receptor, targeting a specific region known as activation function 2 (AF2), which is relevant for the treatment of prostate cancer. nih.gov Based on these precedents, this compound could be investigated for its potential in oncology, particularly in hormone-dependent cancers or malignancies driven by kinase signaling pathways. Its potential as a kinase inhibitor could also suggest applications in inflammatory diseases, where kinase cascades play a crucial role. nih.govgoogle.com

Green Chemistry Approaches in Scale-Up Synthesis

As the potential applications of this compound expand, the development of sustainable and efficient manufacturing processes becomes critical. Green chemistry principles focus on minimizing waste, reducing energy consumption, and using less hazardous substances. Current synthetic routes for similar carboxamides often rely on standard coupling reactions. nih.gov Future research in this area will likely concentrate on several key strategies:

Catalytic Amide Bond Formation: Replacing traditional stoichiometric coupling reagents with catalytic methods to reduce waste.

Solvent Selection: Investigating the use of safer, bio-based solvents or solvent-free reaction conditions.

Process Intensification: Employing technologies like flow chemistry to improve efficiency, safety, and scalability.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

While specific green chemistry protocols for this compound are not yet established, the synthesis of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, has been documented, providing a basis for developing more environmentally friendly alternatives. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For a compound like this compound, these computational tools can be applied in several ways:

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structure.Faster identification of potent and selective compounds, reducing the need for extensive initial screening.
De Novo Design Using generative AI models to design new molecules with desired properties, such as high target affinity and favorable pharmacokinetic profiles, using the this compound scaffold as a starting point.Exploration of a wider chemical space to discover novel and patentable drug candidates.
Synthesis Prediction Employing ML algorithms to predict optimal reaction conditions and synthetic routes, potentially identifying more efficient and sustainable pathways.Streamlining the chemical synthesis process and reducing development time and costs.
Property Optimization Utilizing computational tools to predict and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of derivatives early in the discovery process.Increasing the success rate of drug candidates by identifying and mitigating potential liabilities before significant resource investment.

The integration of AI and ML will be instrumental in unlocking the full therapeutic potential of this compound and its analogues, enabling a more rapid and data-driven approach to drug development.

Conclusion and Outlook on N 4 Benzyloxy Phenyl Pyridine 3 Carboxamide Research

Summary of Key Academic Discoveries and Contributions

An extensive review of scientific literature indicates that there are no significant academic discoveries or contributions specifically attributed to N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide at this time. The compound is cataloged in chemical libraries, but it has not been a primary focus of published research. Therefore, a summary of key academic discoveries is not applicable.

Identification of Remaining Research Gaps

Given the lack of dedicated research, the knowledge gaps surrounding this compound are extensive and encompass fundamental aspects of its chemistry and biology. Key research gaps include:

Synthesis and Characterization: A detailed, optimized, and scalable synthetic route for the compound has not been published. Comprehensive characterization data, including spectroscopic (NMR, IR, MS) and crystallographic data, is not readily available.

Physicochemical Properties: There is no published data on its fundamental physicochemical properties, such as melting point, boiling point, solubility in various solvents, and pKa.

Biological Activity Screening: The compound has not been subjected to broad biological screening to identify potential therapeutic or other useful activities. Its profile against various cell lines, enzymes, receptors, and microbial strains is unknown.

Mechanism of Action: Without any identified biological activity, there has been no investigation into its potential mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Studies: The compound has not been used as a scaffold or reference in any SAR studies to explore how structural modifications would affect its (currently unknown) biological activity.

Future Trajectories for Scholarly Inquiry and Compound Development

The future of research on this compound is entirely open and would need to begin with foundational studies. A logical trajectory for future scholarly inquiry would involve:

Chemical Synthesis and Characterization: The initial step would be the development and publication of a robust synthetic method for the compound, followed by its full analytical characterization.

Broad Biological Screening: The synthesized compound should be subjected to a wide array of in vitro biological assays to identify any potential bioactivity. This could include screening against cancer cell lines, various pathogens (bacteria, fungi, viruses), and a panel of enzymes and receptors relevant to human diseases.

Focused Investigations: Should any significant "hits" be identified in the initial screening, more focused studies could be initiated to confirm and characterize this activity.

Analogue Synthesis and SAR Studies: If a promising biological activity is discovered, the synthesis of a library of related analogues could be undertaken to establish a structure-activity relationship, aiming to optimize potency and other pharmacological properties.

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand the binding modes of the compound, guiding further analogue design.

Until these fundamental research steps are undertaken, this compound will remain a compound of theoretical interest with unexplored potential.

Q & A

Q. What are the common synthetic routes for preparing N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide and its derivatives?

The synthesis typically involves sequential alkylation and acylation reactions. For example, benzyloxy-substituted phenyl intermediates are generated via alkylation of phenolic groups using benzyl bromides (e.g., 4-chlorobenzyl bromide) under basic conditions. Subsequent acylation with pyridine-3-carbonyl chloride derivatives is performed to form the carboxamide moiety. Purification often employs HCl salt precipitation followed by HPLC, achieving yields of 69–76% . Optimization may require adjusting stoichiometry or reaction time to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound during synthesis?

Structural confirmation relies on multimodal analytical techniques:

  • 1H/13C NMR : Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and benzyloxy groups (δ ~5.1 ppm) are critical markers .
  • HRMS (ESI) : Exact mass analysis (e.g., [M+H]+) ensures molecular formula accuracy, with deviations <5 ppm .
  • FTIR : Peaks at ~1650 cm⁻¹ confirm the carboxamide C=O stretch, while ~1250 cm⁻¹ corresponds to benzyl ether C-O bonds .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Enzymatic or cell-based assays targeting disease-relevant pathways are recommended. For example:

  • Trypanosoma brucei inhibition : Dose-response assays using cultured parasites, with IC50 calculations via nonlinear regression .
  • Kinase inhibition : Fluorescence-based ATPase assays (e.g., VEGFR2 for antiangiogenic potential) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity or potency?

Structure-activity relationship (SAR) studies are key. Substituent variations on the pyridine ring (e.g., trifluoromethyl, chloro) or benzyloxy phenyl group (e.g., halogenation, methyl groups) can modulate steric and electronic interactions. For instance:

  • Pyridine-3-carboxamide derivatives with 2-trifluoromethyl groups showed enhanced Trypanosoma brucei inhibition compared to unsubstituted analogs .
  • Adamantyl substituents on the phenyl ring (e.g., N-[4-(1-adamantyl)phenyl] analogs) may improve metabolic stability .

Q. How can researchers resolve contradictory data in metabolic stability studies?

Discrepancies in metabolic half-life or metabolite profiles often arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Mitigation strategies include:

  • Orthogonal validation : Cross-checking LC-MS/MS data with high-resolution mass spectrometry (HRMS) to confirm metabolite identities .
  • Species-specific models : Comparing human vs. rodent microsomal stability to identify interspecies variability .

Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

  • Molecular docking : Predict binding affinity to target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock or Schrödinger .
  • ADMET prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier permeability based on logP and topological polar surface area .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields across batches?

Variability in yields (e.g., 54% vs. 76% for similar derivatives ) may stem from:

  • Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., acylation).
  • Intermediate stability : Monitor intermediates via TLC or inline NMR to detect degradation .
  • Catalyst optimization : Screen alternative bases (e.g., K2CO3 vs. Cs2CO3) to improve reaction efficiency.

Methodological Tables

Key Analytical Parameters Technique Critical Observations Reference
Benzyloxy group confirmation1H NMRδ 5.1 ppm (singlet, -OCH2Ph)
Carboxamide C=O stretchFTIR~1650 cm⁻¹
Molecular ion verificationHRMS (ESI)[M+H]+ deviation <5 ppm
Metabolic stability (t1/2)LC-MS/MSCompare human vs. rodent microsomal degradation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.